molecular formula C10H7BrN2O B2932597 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 2228201-31-6

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2932597
CAS No.: 2228201-31-6
M. Wt: 251.083
InChI Key: IBZPTLKFQHXNJS-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Cyclobutane Ring: The brominated pyridine is then reacted with a suitable cyclobutane precursor under conditions that promote cyclization. This step may involve the use of strong bases or catalysts to facilitate the formation of the cyclobutane ring.

    Introduction of Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control of reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound may serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethan-1-one: This compound features a similar bromopyridine moiety but with an ethanone group instead of a cyclobutane ring.

    5-Bromopyridine-3-carboxylic acid: This compound has a carboxylic acid group attached to the bromopyridine ring.

    5-Bromopyridin-2-ol: This compound contains a hydroxyl group on the bromopyridine ring.

Uniqueness

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to the presence of the cyclobutane ring and nitrile group, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZPTLKFQHXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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